![molecular formula C17H13F4N3O B2849880 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-08-7](/img/structure/B2849880.png)
4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a triazole ring, a fluorophenyl group, a trifluoromethyl group, and a benzyl group. These groups are known to exhibit various chemical properties and are commonly found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered triazole ring, which includes two nitrogen atoms and three carbon atoms. The fluorophenyl and trifluoromethyl groups would be attached to different carbon atoms in the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Radiotracer Development for Imaging
A study focused on evaluating the safety, dosimetry, and imaging characteristics of a novel radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is relevant in conditions like multiple sclerosis. This radiotracer, while structurally different, shares the complexity and specificity in targeting biological receptors similar to the compound . The research demonstrates the tracer's potential for assessing inflammation in clinical populations, supporting the safety of its use in human studies (Brier et al., 2022).
Investigation of Metabolic Pathways
Research into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways and excretion mechanisms of complex molecules. This study outlines the compound's elimination mainly via feces and the identification of specific metabolites, showcasing the importance of understanding the metabolic fate of pharmaceutical compounds for their development and safety evaluation (Renzulli et al., 2011).
Pharmacokinetic Studies
Pharmacokinetic research on midazolam, a benzodiazepine, highlights the importance of studying the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. Such studies are crucial for optimizing dosing regimens and ensuring the efficacy and safety of the drug in clinical use. The research demonstrates the rapid absorption and elimination of midazolam, providing a model for understanding similar compounds (Heizmann & Wh, 1981).
Toxicology and Safety Assessments
Studies on the toxicological profiles and safety assessments of new psychoactive substances, such as designer benzodiazepines, are essential for public health. Research into compounds like flubromazolam, which shares some pharmacological properties with the compound , helps in understanding the potential risks and ensuring the safety of new drugs before they are approved for medical use (Huppertz et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to interact with various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of pharmaceuticals, potentially enhancing their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a range of pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZQEAONHHMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
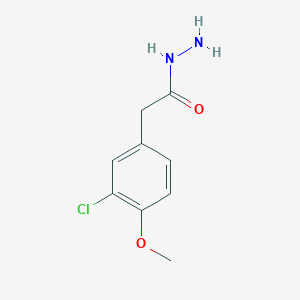
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)

![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)

![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)
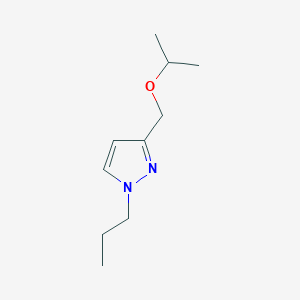
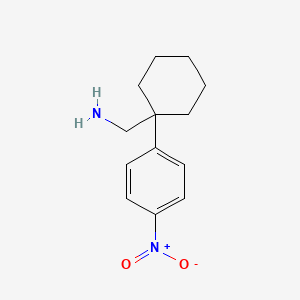
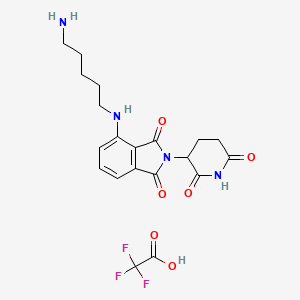
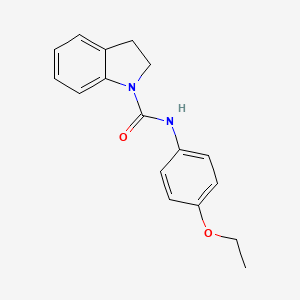
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)
![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)
